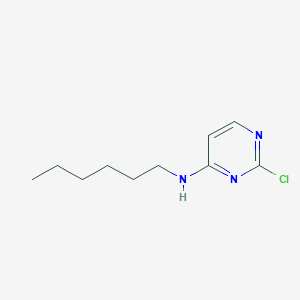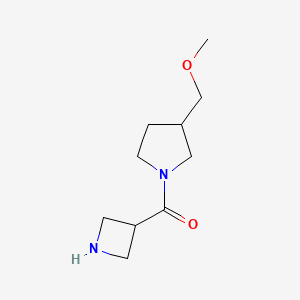
1-(Azetidine-3-carbonyl)-3-(methoxymethyl)pyrrolidine
Overview
Description
Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
Synthesis Analysis
There have been remarkable advances in the chemistry and reactivity of azetidines . The methods of synthesis of azetidines and the reaction type used for functionalization of azetidines have been the focus of recent research .Molecular Structure Analysis
Azetidines are four-membered heterocycles . They are more stable than related aziridines due to their ring strain .Chemical Reactions Analysis
The reactivity of azetidines can be triggered under appropriate reaction conditions . They have been used in various reactions due to their unique reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of azetidines depend on their ring strain and stability .Scientific Research Applications
Synthesis of Azetidines and Pyrrolidines Another research focus has been on the stereoselective synthesis of azetidines and pyrrolidines from N-tert-butylsulfonyl(2-aminoalkyl)oxiranes. This approach allows for the formation of pyrrolidin-3-ols and/or 2-(hydroxymethyl)azetidines, depending on the reaction conditions. The method demonstrates the versatility of azetidines as intermediates for synthesizing various nitrogen-containing heterocycles, providing valuable building blocks for further chemical transformations (Medjahdi et al., 2009).
Cobalt Carbonyl Catalyzed Carbonylation The cobalt carbonyl catalyzed carbonylation of azetidines, including potentially 1-(Azetidine-3-carbonyl)-3-(methoxymethyl)pyrrolidine, has been investigated for the synthesis of pyrrolidinones. This method showcases high yields and regioselectivity, illustrating the synthetic utility of azetidines in accessing a variety of functionalized heterocycles. The process highlights the potential of using azetidines in the development of novel synthetic routes towards complex molecular architectures (Roberto & Alper, 1989).
Future Directions
properties
IUPAC Name |
azetidin-3-yl-[3-(methoxymethyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-14-7-8-2-3-12(6-8)10(13)9-4-11-5-9/h8-9,11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFDICXWQRCHJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(C1)C(=O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidine-3-carbonyl)-3-(methoxymethyl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





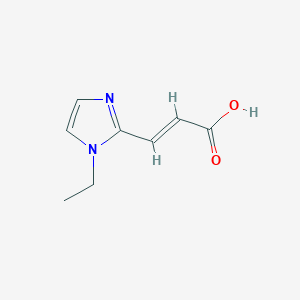
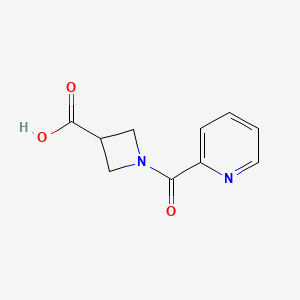
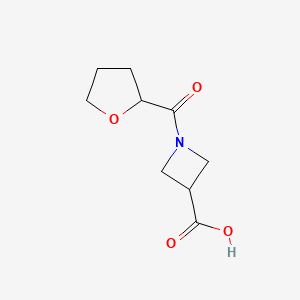

![1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-(methylthio)propan-1-amine](/img/structure/B1487872.png)
![1-{[(3-Chlorophenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1487873.png)



